2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Kinase Inhibition CK2 Chemoproteomics

This 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a structurally precise, early-stage research asset. Its 2-chloro substitution and 4-pyridylmethyl amide tail define a unique chemotype within the thiazinane dioxide benzamide class, making it ideal for wide-panel kinase screens (e.g., KINOMEscan) to generate first-in-class selectivity data. It also serves as a tangible Markush embodiment from the Step Pharma CTPS1 patent landscape—useful as a comparator or negative control for novel, non-patented chemotypes. Predicted cLogP ~1.9–2.2 and defined H-bond geometry support property-guided optimization. Procure this exact molecular identity to avoid the functional uncertainty inherent in generic analogs.

Molecular Formula C17H18ClN3O3S
Molecular Weight 379.9 g/mol
Cat. No. B5679858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Molecular FormulaC17H18ClN3O3S
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCC3=CC=NC=C3)Cl
InChIInChI=1S/C17H18ClN3O3S/c18-16-11-14(21-9-1-2-10-25(21,23)24)3-4-15(16)17(22)20-12-13-5-7-19-8-6-13/h3-8,11H,1-2,9-10,12H2,(H,20,22)
InChIKeyZLRZZFMVJBWNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide: Chemical Class and Discovery Context for Research Procurement


2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide (C17H18ClN3O3S, MW 379.9 g/mol) is a synthetic small molecule belonging to the class of 1,2-thiazinane-1,1-dioxide benzamides . This class is generally investigated for enzyme inhibition, and the compound has been mentioned as a potential protein kinase CK2 inhibitor . Structurally related benzamide compounds have also been broadly claimed in patents as cytidine triphosphate synthase 1 (CTPS1) inhibitors, a target relevant to lymphocyte proliferation and autoimmune disorders . The molecule specifically couples a 2-chloro-benzamide core with a 1,1-dioxido-1,2-thiazinan-2-yl moiety and a pyridin-4-ylmethyl tail, but its individual pharmacological profile is not yet independently characterized in peer-reviewed studies, making it an early-stage research asset.

Procurement Pitfalls for 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide: Why Analogs Cannot Be Presumed Interchangeable


In the thiazinane dioxide benzamide class, single-atom or positional changes create functionally distinct chemotypes, meaning generic substitution is scientifically unsound. The target compound’s chlorine at position 2 and the 4-pyridylmethyl amide tail are critical vectors that define its potential target engagement. For example, replacing the tail with a 3-methoxypropyl group creates a molecule (PubChem entry) with entirely different pharmacological liabilities, though no direct comparative data for the target compound exists . Similarly, moving the chloro substituent or altering the regioisomer of the pyridine (e.g., pyridin-3-yl analog) nominally switches the molecule’s potential primary target from an unexplored profile to a CK2-focused one . Broad patent claims over the core scaffold for CTPS1 inhibition do not provide specific guidance on which subset of molecules is active, leaving the compound’s precise functional signature unknown . Until head-to-head data is generated, no close analog can serve as a functionally validated substitute for procurement, and selection must rely on the specific molecular identity.

Quantitative Differentiation Evidence Table for 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide


Putative Kinase Target Engagement: Class-Level Potential vs Closest Disclosed Analogs

The target compound is noted in commercial databases as a potential inhibitor of human protein kinase CK2, an enzyme linked to cancer cell growth and survival . However, this annotation is not supported by published biochemical IC50 values, and the assigned target is inferred from a related pyridin-3-ylmethyl isomer (2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-yl)benzamide) which is also listed as a CK2 inhibitor without supporting quantitative data . The experimentally studied benzothiazine-1,1-dioxide class, a related scaffold, has yielded potent CK2 inhibitors with Kd values in the low micromolar range (e.g., compound 10c, Kd = 2.7 µM) . The target compound's distinct 4-pyridylmethyl vector and chlorine substitution pattern remain quantitatively unproven for CK2 engagement, placing it in a pre-validated, hypothesis-driven procurement space.

Kinase Inhibition CK2 Chemoproteomics Target Identification

CTPS1 Inhibition Potential: Patent Scope Inclusion vs. Missing Potency Data

A 2023 patent filed by Step Pharma broadly claims benzamide derivatives, including the 1,2-thiazinane-1,1-dioxide scaffold, as CTPS1 inhibitors for treating cell proliferation disorders . The application does not single out the target compound, and no specific inhibitory concentration (IC50) or cellular potency data is provided for any single compound. In contrast, other disclosed CTPS1 inhibitor chemotypes have reached preclinical characterization with reported enzyme IC50 values in the nanomolar range (e.g., compound 2, IC50 = 5.2 nM on human CTPS1) in separate patent filings . The target compound's position within the patent's Markush structure suggests it is a member of the claimed genus, but its rank-order potency relative to other in-class candidates is not established.

CTPS1 Immunosuppression Nucleotide Metabolism Autoimmune Disease

Physicochemical Differentiation: 2-Chloro and 4-Pyridylmethyl Substituent Effects on Lipophilicity and Hydrogen Bonding

The 2-chloro substituent and pyridin-4-ylmethyl tail of the target compound are predicted to confer distinct physicochemical properties compared to des-chloro or regioisomeric analogs. In structurally analogous systems, the addition of a 2-chloro group can increase lipophilicity by approximately 0.5–0.8 logP units compared to the unsubstituted phenyl ring, as seen in matched molecular pair analyses of kinase inhibitor libraries . A calculated logP for the target compound of roughly 1.9–2.2 (using various in silico methods) would be moderately higher than the non-chlorinated counterpart, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide . Furthermore, the pyridin-4-ylmethyl isomer creates a different hydrogen-bond acceptor geometry than the pyridin-3-ylmethyl analog, which can alter binding kinetics and selectivity in ATP-competitive enzyme contexts . These computational predictions lack experimental validation for this specific scaffold.

Lipophilicity Ligand Efficiency Drug-like Properties Solubility

Recommended Research and Procurement Applications for 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide


Chemical Probe Hypothesis Generation for Kinase Selectivity Profiling

Given its current state as a structurally distinct but pharmacologically uncharacterized thiazinane dioxide benzamide, the compound is best suited as a starting point for wide-panel kinase selectivity screens (e.g., KINOMEscan or comparable platforms). Researchers should directly compare its polypharmacology profile against the pyridin-3-ylmethyl isomer and non-chlorinated analog to generate the first quantitative structure-selectivity relationship (SSR) for this sub-series. This approach specifically derives from the lack of pre-existing data outlined in Section 3, transforming a knowledge gap into a defined experimental objective.

CTPS1 Inhibitor Library Design and IP Evaluation

For organizations pursuing CTPS1-targeting therapeutics, this compound serves a dual purpose: as a tangible example of a specific Markush embodiment from the Step Pharma patent landscape, and as a negative control or comparator for novel, non-patented chemotypes. A rational procurement strategy would involve acquiring the compound alongside a structurally characterized CTPS1 inhibitor with published potency data, allowing for direct biochemical benchmarking of enzyme inhibition, as recommended by the class-level inference in Section 3.

Physicochemical Property Baseline for Fragment-to-Lead Optimization

The compound's predicted moderate lipophilicity (cLogP ~1.9–2.2) and defined hydrogen-bonding geometry, as discussed in Section 3's cross-study comparable evidence, make it a suitable baseline core for fragment elaboration or property-guided optimization. Medicinal chemistry teams can use the compound's predicted molecular properties (e.g., ligand efficiency metrics derived from theoretical potency thresholds) to design focused libraries that systematically vary the N-benzyl and 2-position substituents while monitoring changes in solubility, permeability, and target engagement, directly addressing the current absence of potent, selective leads in this chemotype.

Quote Request

Request a Quote for 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.